![molecular formula C17H28ClN B15287765 N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride](/img/structure/B15287765.png)
N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride: is a chemical compound with the molecular formula C17H28ClN and a molecular weight of 281.87 g/mol . This compound is known for its role as an impurity in Sibutramine Hydrochloride, a serotonin and noradrenaline reuptake inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The final step involves the dimethylation of the amine group and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled environments, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride has several scientific research applications, including:
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Sibutramine Hydrochloride: A serotonin and noradrenaline reuptake inhibitor used for weight loss.
Fluoxetine Hydrochloride: A selective serotonin reuptake inhibitor used for depression.
Venlafaxine Hydrochloride: A serotonin-norepinephrine reuptake inhibitor used for depression and anxiety.
Uniqueness
N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride is unique due to its specific structural features, including the cyclobutyl ring and the phenyl group, which may confer distinct pharmacological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C17H28ClN |
|---|---|
Peso molecular |
281.9 g/mol |
Nombre IUPAC |
N,N,3-trimethyl-1-(1-phenylcyclobutyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H27N.ClH/c1-14(2)13-16(18(3)4)17(11-8-12-17)15-9-6-5-7-10-15;/h5-7,9-10,14,16H,8,11-13H2,1-4H3;1H |
Clave InChI |
QUGBNGCHBVGCAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1(CCC1)C2=CC=CC=C2)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




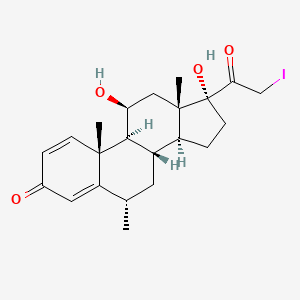
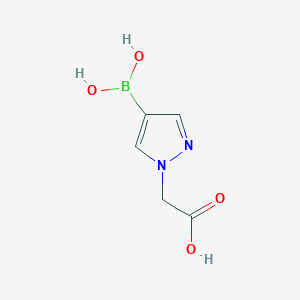

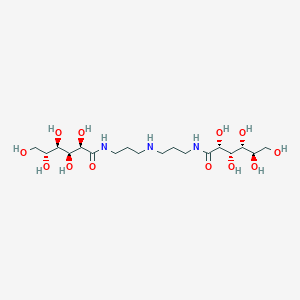

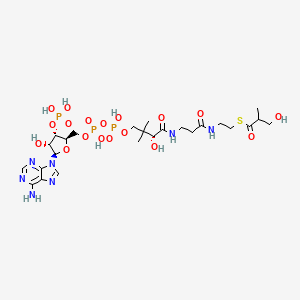
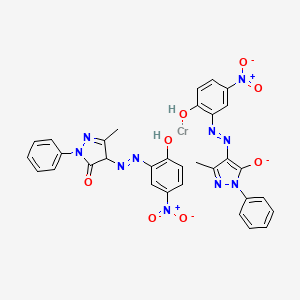


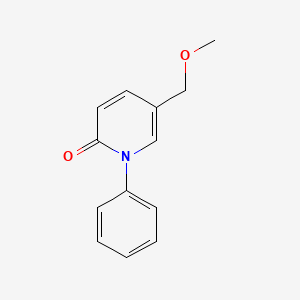

![Dibenzo[b,d]selenophen-2-ylboronic acid](/img/structure/B15287773.png)
